
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3OS and its molecular weight is 377.93. The purity is usually 95%.
BenchChem offers high-quality 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Libraries and Diverse Compound Synthesis
- A study demonstrated the use of ketonic Mannich bases derived from 2-acetylthiophene, similar in structure to the compound , as starting materials in alkylation and ring closure reactions. This process was aimed at generating a structurally diverse library of compounds, which is essential in drug discovery and material science research (Roman, 2013).
Antifungal Applications
- Research into the antifungal effects of certain derivatives containing heterocyclic compounds, like those structurally related to the compound , has shown promising results against fungi such as Aspergillus terreus and Aspergillus niger. These findings highlight the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Polymer Modification and Medical Applications
- A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including compounds similar to the one , demonstrated increased thermal stability and promising biological activities. These modified polymers have potential use in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Characterization of Pharmacological Compounds
- Research involving the synthesis of substituted 1H-1-pyrrolylcarboxamides, which are structurally related to the compound , has been conducted to explore their pharmacological potential. These studies are crucial for the discovery of new therapeutic agents (Bijev et al., 2003).
Exploration of Pyrrole Derivatives in Organic Chemistry
- The synthesis of novel α-methoxylmethyl pyrrole derivatives and their characterization through NMR, elemental analysis, MS, and IR has been reported. These studies contribute to the understanding of pyrrole derivatives and their functional applications in various fields of chemistry (Li, 2010).
Antibacterial and Antifungal Activities of Pyrrole Derivatives
- A study on the synthesis of novel isoxazoline incorporated pyrrole derivatives and their subsequent screening for antibacterial activity underscores the potential of these compounds in developing new antibacterial agents (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
4-(1-benzyl-2,5-dimethylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS.ClH/c1-14-11-17(18-13-24-19(21-18)20-9-10-23-3)15(2)22(14)12-16-7-5-4-6-8-16;/h4-8,11,13H,9-10,12H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJIEREEHBBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C3=CSC(=N3)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)
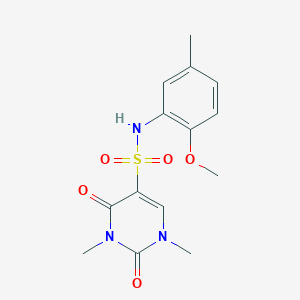
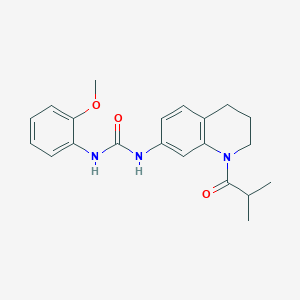

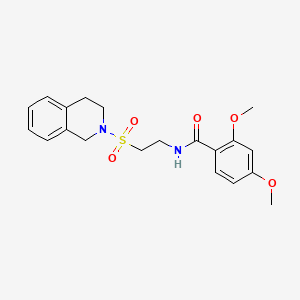
![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)


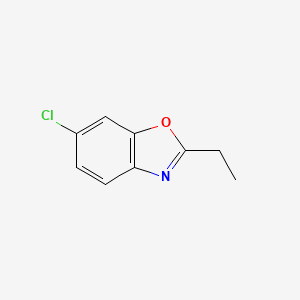
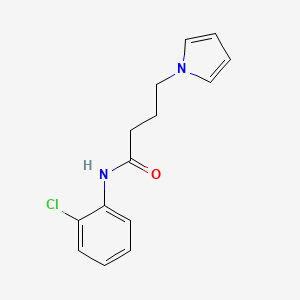
![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)
